![molecular formula C10H15NO2 B6230365 4-(Ethoxymethoxy)-2-methylaniline CAS No. 1486241-01-3](/img/no-structure.png)
4-(Ethoxymethoxy)-2-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its molecular formula, structure, and the functional groups present. For example, aniline derivatives like this one contain an amino group (-NH2) attached to a benzene ring .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The synthesis of aniline derivatives often involves electrophilic aromatic substitution reactions .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques like NMR, IR, and UV-Vis spectroscopy . These techniques provide information about the types of bonds and functional groups present in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. For aniline derivatives, this could include reactions like acylation, alkylation, and diazotization .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined through various experimental techniques .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis of 4-(ethoxymethoxy)-2-methylaniline can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2-methylaniline", "Ethylene oxide", "Sodium hydride", "Ethanol" ], "Reaction": [ "Step 1: 2-methylaniline is reacted with ethylene oxide in the presence of sodium hydride to form 4-(2-methylphenyl)oxirane.", "Step 2: The oxirane is then reacted with ethanol to form 4-(2-methylphenyl)oxirane-2-ethanol.", "Step 3: The resulting product is then reacted with sodium hydride and ethyl iodide to form 4-(ethoxymethoxy)-2-methylaniline." ] } | |
CAS-Nummer |
1486241-01-3 |
Molekularformel |
C10H15NO2 |
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
4-(ethoxymethoxy)-2-methylaniline |
InChI |
InChI=1S/C10H15NO2/c1-3-12-7-13-9-4-5-10(11)8(2)6-9/h4-6H,3,7,11H2,1-2H3 |
InChI-Schlüssel |
QKGOWLACRNCBQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCOC1=CC(=C(C=C1)N)C |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.